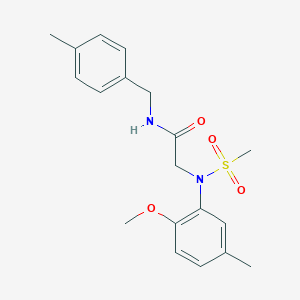![molecular formula C16H15Cl3O3 B3937278 1,3,5-trichloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene](/img/structure/B3937278.png)
1,3,5-trichloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene
Overview
Description
1,3,5-trichloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene, also known as triclosan, is a synthetic antibacterial and antifungal agent that has been widely used in consumer products such as soaps, toothpaste, and cosmetics. Triclosan has been in use for over 40 years, and its widespread use has led to concerns about its potential impact on human health and the environment.
Mechanism of Action
Triclosan exerts its antibacterial and antifungal activity by disrupting the bacterial cell membrane and inhibiting fatty acid synthesis. It targets the enoyl-acyl carrier protein reductase enzyme, which is essential for bacterial cell wall synthesis. Triclosan also disrupts the fungal cell membrane by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes.
Biochemical and Physiological Effects
Triclosan has been shown to have a number of biochemical and physiological effects. It has been found to disrupt hormonal signaling pathways, including the thyroid hormone pathway, which can have negative effects on development and reproduction. Triclosan has also been linked to the development of antibiotic resistance in bacteria, which can make infections more difficult to treat.
Advantages and Limitations for Lab Experiments
Triclosan has several advantages as a research tool. It is a well-established antibacterial and antifungal agent that is widely used in consumer products, making it readily available for research purposes. Triclosan is also relatively inexpensive and easy to use. However, 1,3,5-trichloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene has some limitations as a research tool. It has been shown to have non-specific effects on cell membranes, which can make it difficult to interpret experimental results. Additionally, 1,3,5-trichloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene has been shown to have toxic effects on some cell types, which can limit its use in certain types of experiments.
Future Directions
There are several future directions for research on 1,3,5-trichloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene. One area of interest is the development of new antibacterial and antifungal agents that are less likely to contribute to antibiotic resistance. Another area of interest is the study of the environmental impact of 1,3,5-trichloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene and other synthetic antimicrobial agents. Finally, further research is needed to fully understand the potential health effects of 1,3,5-trichloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene exposure, particularly with regard to its effects on hormonal signaling pathways.
Scientific Research Applications
Triclosan has been extensively studied for its antibacterial and antifungal properties. It has been used in a variety of scientific research applications, including microbiology, environmental science, and toxicology. Triclosan is commonly used as a positive control in antimicrobial susceptibility testing to evaluate the efficacy of new antibiotics and disinfectants.
properties
IUPAC Name |
1,3,5-trichloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl3O3/c1-10-3-4-14(15(7-10)20-2)21-5-6-22-16-12(18)8-11(17)9-13(16)19/h3-4,7-9H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAAWSKYSIJUQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOC2=C(C=C(C=C2Cl)Cl)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Trichloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-[3-(2-isopropyl-5-methylphenoxy)propoxy]quinoline](/img/structure/B3937198.png)
![4-{[4-(diethylamino)benzylidene]amino}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3937204.png)
![N-[2-(benzylthio)ethyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B3937206.png)

![N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B3937218.png)
![1-butoxy-3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-2-propanol](/img/structure/B3937220.png)
![1-chloro-2-[4-(2-methoxy-4-methylphenoxy)butoxy]-4-methylbenzene](/img/structure/B3937232.png)
![1,3-dimethoxy-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B3937236.png)
![1-[4-(3-chlorophenoxy)butoxy]-2-ethoxybenzene](/img/structure/B3937242.png)
![N-(4-chlorophenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3937270.png)
![1-{[1-(4-pyridin-2-ylbenzyl)piperidin-3-yl]methyl}pyrrolidin-2-one](/img/structure/B3937274.png)
![1-chloro-2-[4-(4-ethoxyphenoxy)butoxy]-4-methylbenzene](/img/structure/B3937277.png)
![2-[2-(2-methoxyphenoxy)ethoxy]-1,4-dimethylbenzene](/img/structure/B3937285.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3937286.png)